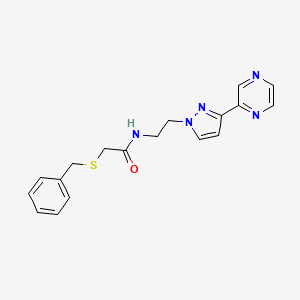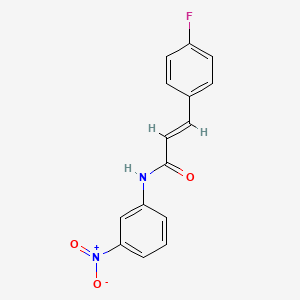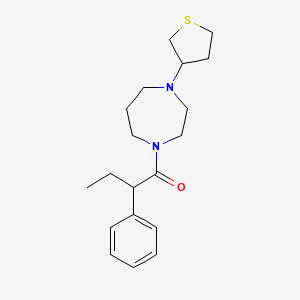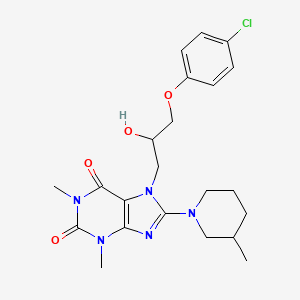![molecular formula C10H10FNO4 B2601157 (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid CAS No. 1102888-26-5](/img/structure/B2601157.png)
(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid” is a chemical compound with the CAS Number: 1102888-26-5. It has a molecular weight of 227.19 . The IUPAC name for this compound is (2S)-2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO4/c11-7-3-1-6(2-4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16)/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 227.19 . It is stored at a temperature of 4 degrees Celsius and is available in powder form .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Optically Active Analogs : Research has developed simple synthesis methods for optically active 2-fluoropropanoic acid and its analogs, highlighting their high enantiomeric purity. This process involves using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, demonstrating significant potential in producing compounds with specific optical activities (Fritz-Langhals & Schütz, 1993).
Preparation of Fluoroalkyl-end-capped Polymers : A novel approach involves the preparation of fluoroalkyl-end-capped 2-acrylamido-2-methylpropanesulfonic acid copolymers containing adamantane units. These materials exhibit unique lower critical solution temperature characteristics in organic media, suggesting applications in smart materials and nanotechnology (Mugisawa, Ohnishi, & Sawada, 2007).
Biological Evaluation and Applications
Antifungal Activity : Formylphenylboronic acids, including fluoro-analogs, have demonstrated significant antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The presence of fluorine and the tautomeric cyclization equilibrium to benzoxaboroles are crucial for their antifungal efficacy, suggesting potential in developing new antifungal agents (Borys et al., 2019).
Synthesis of Electroactive Polymers : The incorporation of bis(diphenylamino)-fluorene units in polyamides through condensation polymerization has led to materials with excellent electrochromic and electrofluorescent dual-switching properties. These findings open up avenues for the development of advanced materials for electronic and optical applications (Sun et al., 2016).
Properties
IUPAC Name |
(2S)-2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c11-7-3-1-6(2-4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXACWZYNADSDND-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CO)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CO)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)





![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)
![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)

